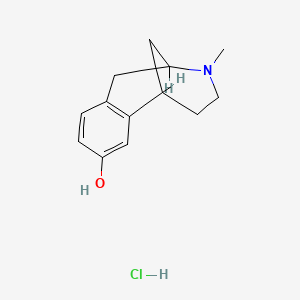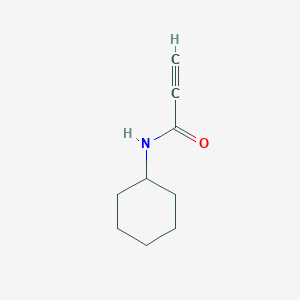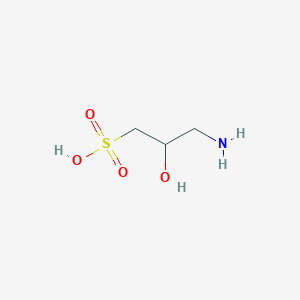
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its unique structural features, which include a hexahydrobenzazocine core. This compound is often studied for its potential pharmacological properties and its role as a precursor in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzazocine-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, which is then converted into its ethyl and methyl esters and further reduced to the 2-aminomethyl-3-benzazocine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amines .
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on opioid receptors, modulating pain perception and providing analgesic effects. The pathways involved include the inhibition of pain signal transmission and the activation of endogenous pain relief mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentazocine: A similar compound with a benzazocine core, used as an analgesic.
Cyclazocine: Another benzazocine derivative with analgesic properties.
Butorphanol: A structurally related compound with similar pharmacological effects.
Uniqueness
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride is unique due to its specific structural features and the presence of a methano bridge, which may contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
23007-92-3 |
|---|---|
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-14-5-4-10-7-11(14)6-9-2-3-12(15)8-13(9)10;/h2-3,8,10-11,15H,4-7H2,1H3;1H |
Clé InChI |
ZBPOSOQIBAWSDL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2CC1CC3=C2C=C(C=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)


![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)

![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)

